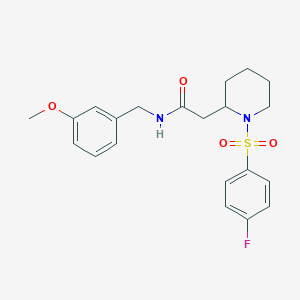

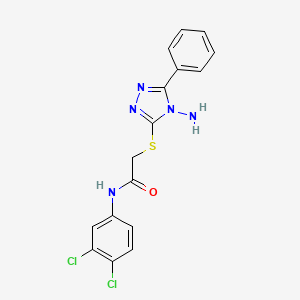

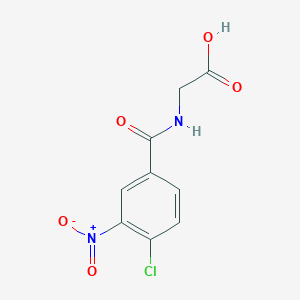

![molecular formula C22H21N3O2S B2506776 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide CAS No. 343373-10-4](/img/structure/B2506776.png)

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sulfonamides in Medical Research

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide, a compound featuring the sulfonamide moiety, has been noted for its presence in many clinically used drugs. The applications of sulfonamides in medical research are diverse, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and anti-inflammatory agents. Recent patents and literature have focused on CAIs, which are particularly crucial in developing antiglaucoma drugs and antitumor agents. These CAIs have also been incorporated with nitric oxide-donating moieties to enhance their therapeutic effects. Moreover, sulfonamides have been investigated for their anti-dandruff actions, inhibiting yeast carbonic anhydrases. The continuous evolution of sulfonamides indicates their potential in future drug discovery for various diseases (Carta, Scozzafava, & Supuran, 2012).

Derivatized D-Glucans in Pharmaceutical Applications

Chemically modified D-glucans, through processes like sulfonylation, have shown enhanced solubility and biological activities. These modified glucans demonstrate potent biological activity, including anticoagulant, antitumor, antioxidant, and antiviral properties. The increased solubility and altered biological activities make these derivatives particularly relevant in the pharmaceutical sector. Further in-depth studies on these chemically modified glucans are anticipated to be significant in biotechnological advancements due to their potential in preventing and treating various human disease conditions and clinical complications (Kagimura et al., 2015).

Protective Role of Sulfonylureas in Inflammation

Glibenclamide, a sulfonylurea drug, has been recognized for its role in reducing neuroinflammation and improving behavioral outcomes post-central nervous system (CNS) injury. Studies have indicated that glibenclamide exerts anti-inflammatory effects in various diseases and reduces the production of proinflammatory mediators. The multifaceted anti-inflammatory properties of sulfonylureas like glibenclamide, and their potential mechanisms of action, warrant further exploration (Zhang et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-16(26)25-21-12-11-18(15-24-21)28-20-10-6-5-9-19(20)22(27)23-14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCFAIMPVQRZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

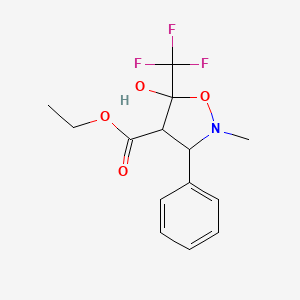

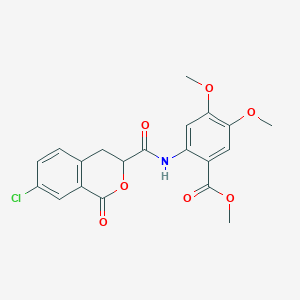

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)